1-{Bicyclo[2.2.1]heptan-2-yl}piperazine
Description
Contextualization within Bicyclic and Piperazine (B1678402) Chemistry
The study of 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine is firmly rooted in the principles of bicyclic and heterocyclic chemistry. Bicyclic compounds, due to their rigid frameworks, are invaluable tools for creating molecules with well-defined three-dimensional shapes. This rigidity can lead to higher binding affinity and selectivity for biological targets. Piperazine, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is one of the most ubiquitous heterocycles in medicinal chemistry. Its presence in a molecule can significantly influence pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability, while also providing points for further chemical modification. The conjunction of these two moieties in this compound creates a template that is both structurally defined and pharmacokinetically tunable.
Significance of the Bicyclo[2.2.1]heptane Scaffold in Chemical Design
The bicyclo[2.2.1]heptane scaffold, commonly known as the norbornane (B1196662) system, is considered a "privileged" scaffold in medicinal chemistry. Its rigid, cage-like structure provides a fixed orientation for appended functional groups, which is crucial for probing interactions with biological receptors. This conformational constraint reduces the entropic penalty upon binding to a target, potentially leading to enhanced potency.
The use of this bicyclic system is a well-established strategy in drug discovery to explore three-dimensional chemical space. nasa.gov For instance, derivatives of bicyclo[2.2.1]heptane have been investigated as antagonists for the prostaglandin (B15479496) D2 receptor, highlighting their potential in treating allergic diseases. rsc.org Furthermore, the norbornene scaffold, a close analogue, has been explored for the development of novel anticancer agents. mdpi.com The incorporation of the bicyclo[2.2.1]heptane moiety into drug candidates can lead to improved metabolic stability and oral bioavailability. Research into N,N'-diarylsquaramide derivatives containing a bicyclo[2.2.1]heptane moiety has identified potent antagonists of the CXCR2 receptor, which are being investigated as anti-cancer metastasis agents. nih.gov In one study, a compound bearing this scaffold demonstrated not only good antagonistic activity but also a favorable pharmacokinetic profile in preclinical models. nih.gov
Role of Piperazine Moieties in Molecular Frameworks
The piperazine ring is a cornerstone in the design of a vast array of therapeutic agents, particularly those targeting the central nervous system (CNS). nih.gov It is a common feature in drugs with antipsychotic, antidepressant, and anxiolytic activities. researchgate.net The two nitrogen atoms in the piperazine ring can be functionalized, allowing for the introduction of various substituents to modulate a compound's biological activity and physicochemical properties.
The inclusion of a piperazine moiety often improves a molecule's pharmacokinetic profile. researchgate.net It can enhance aqueous solubility and oral bioavailability, which are critical parameters for drug development. The basic nature of the piperazine nitrogens allows for salt formation, which can further improve solubility and handling properties. Many successful drugs across different therapeutic areas, from antihistamines to antibiotics, contain a piperazine ring, underscoring its versatility and importance in medicinal chemistry. rsc.org For example, complex derivatives of this compound have been synthesized and evaluated for their potential as CNS agents, demonstrating the utility of this combined scaffold in neuropsychopharmacology. nih.gov Research on a related compound, 1-(Bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine, has shown significant biological activity, making it a candidate for the development of drugs targeting CNS disorders. smolecule.com
| Derivative Structure | Target/Activity | Therapeutic Area |
|---|---|---|
| 1-(Bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine | CNS Targets | Neurological Disorders smolecule.com |
| 1-((Bicyclo[2.2.1]heptan-2-yl)acetyl)-N-{4-[4-((3-trifluoromethyl)phenyl)piperazin-1-yl]butyl}-L-prolinamide | CNS Agents | Neuropsychopharmacology nih.gov |
| N-substituted Bicyclo-heptan-2-amines with piperidine (B6355638) ring | NMDA Receptor Antagonist | Neurological Disorders (e.g., Epilepsy) nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-2-10-7-9(1)8-11(10)13-5-3-12-4-6-13/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAVOYVMTSPJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bicyclo 2.2.1 Heptan 2 Yl Piperazine and Its Derivatives
Strategies for Constructing the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane skeleton, also known as the norbornane (B1196662) system, is a bridged bicyclic structure that provides a unique three-dimensional scaffold. Its synthesis is a cornerstone of organic chemistry, with several powerful reactions developed for its construction.
Formal [4+2] Cycloaddition Reactions
Formal [4+2] cycloaddition reactions, which may proceed through a stepwise mechanism rather than a concerted one, are a valuable tool for the synthesis of bicyclo[2.2.1]heptane derivatives. An organocatalytic approach has been developed that allows for the rapid and highly enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials. rsc.orgrsc.org This method often utilizes chiral amines as catalysts to control the stereochemical outcome of the reaction between a cyclopentenone derivative and a nitroolefin. The reaction proceeds under mild and metal-free conditions, offering good yields and excellent enantioselectivity. rsc.org
Table 1: Organocatalytic Formal [4+2] Cycloaddition for Bicyclo[2.2.1]heptane-1-carboxylates
| Entry | Dienophile | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | α'-Ethoxycarbonyl cyclopentenone | Chiral diarylprolinol silyl (B83357) ether | Toluene | 85 | >20:1 | 98 |
| 2 | α'-Methoxycarbonyl cyclopentenone | Chiral diarylprolinol silyl ether | CH2Cl2 | 91 | 19:1 | 99 |
Catalytic Cyclization Approaches
Catalytic cyclization reactions provide an atom-economical approach to the bicyclo[2.2.1]heptane core. Gold(I)-catalyzed cycloisomerization of 3-alkoxyl-1,6-diynes has emerged as a powerful method for the synthesis of bicyclo[2.2.1]hept-5-en-2-ones. nih.gov This reaction proceeds under mild conditions and offers a route to a variety of substituted bicyclic ketones. The regioselectivity of the cyclization can often be controlled by both electronic and steric factors of the diyne substrate. nih.gov
The mechanism is believed to involve the activation of one of the alkyne moieties by the gold catalyst, followed by an intramolecular attack of the other alkyne and subsequent rearrangement to form the bridged bicyclic system. This method highlights the unique reactivity of gold catalysts in promoting complex cyclization cascades. nih.govresearchgate.net
Diels-Alder Condensation and Variants
The Diels-Alder reaction is the most classic and widely employed method for the construction of the bicyclo[2.2.1]heptane skeleton. This [4+2] cycloaddition reaction typically involves the reaction of a cyclopentadiene (B3395910) with a suitable dienophile. acs.orgru.nl The high reactivity of cyclopentadiene and the stereospecificity of the reaction make it a highly efficient and predictable method. researchgate.net
Numerous variants of the Diels-Alder reaction have been developed to access functionalized bicyclo[2.2.1]heptanes. For instance, the use of substituted cyclopentadienes or dienophiles allows for the introduction of various functional groups into the bicyclic product. acs.orgcdnsciencepub.com Lewis acid catalysis can be employed to accelerate the reaction and control the endo/exo selectivity. Furthermore, intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, provide a route to more complex polycyclic systems containing the bicyclo[2.2.1]heptane core.
Table 2: Examples of Diels-Alder Reactions for Bicyclo[2.2.1]heptane Synthesis
| Diene | Dienophile | Conditions | Product |
| Cyclopentadiene | Maleic anhydride | Heat | cis-Norbornene-5,6-endo-dicarboxylic anhydride |
| 1,3-Cyclopentadiene | Acrylonitrile | 150 °C | Bicyclo[2.2.1]hept-5-ene-2-carbonitrile |
| 5,5-Disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes | Various dienophiles | Intermolecular | Bicyclo[2.2.1]heptane with oxy-functionalized bridgeheads acs.org |
Introduction of the Piperazine (B1678402) Moiety
Once the bicyclo[2.2.1]heptane core is established, the next critical step is the introduction of the piperazine ring. This is typically achieved through the formation of a carbon-nitrogen bond between the bicyclic scaffold and the piperazine nitrogen.
Nucleophilic Substitution Reactions Involving Piperazine
Nucleophilic substitution is a common strategy for attaching a piperazine moiety to an electrophilic carbon center on the bicyclo[2.2.1]heptane ring. This approach requires a bicyclo[2.2.1]heptane derivative with a good leaving group, such as a halide (e.g., bromide) or a sulfonate (e.g., triflate), at the 2-position. Piperazine, acting as a nucleophile, can then displace the leaving group to form the desired C-N bond.
The reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the acid generated during the reaction. The choice of base and solvent can influence the reaction rate and yield. While direct examples for 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine are not extensively detailed in readily available literature, the principle is a standard method in organic synthesis. For instance, the reaction of 2-bromobicyclo[2.2.1]heptane with piperazine would be a plausible route.
Amine Coupling and Condensation Pathways
Amine coupling and condensation reactions offer alternative pathways for the introduction of the piperazine moiety. One of the most powerful methods for forming C-N bonds is the Buchwald-Hartwig amination. organic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the coupling of an amine with an aryl or alkyl halide or triflate. organic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of a 2-halobicyclo[2.2.1]heptane with piperazine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is known for its broad substrate scope and functional group tolerance. nih.gov
Another important strategy is reductive amination. This two-step, one-pot process involves the reaction of a ketone, in this case, bicyclo[2.2.1]heptan-2-one, with piperazine to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired amine. thieme-connect.de Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. The Leuckart reaction, which uses formic acid or its derivatives as both the reducing agent and a source of the amino group (in the form of formamide (B127407) or ammonium (B1175870) formate), is another classic method for reductive amination. wikipedia.orgmdpi.comalfa-chemistry.com
Table 3: Potential Amine Coupling and Condensation Pathways
| Method | Bicyclo[2.2.1]heptane Substrate | Amine | Key Reagents |
| Buchwald-Hartwig Amination | 2-Bromobicyclo[2.2.1]heptane | Piperazine | Pd catalyst, phosphine ligand, base |
| Reductive Amination | Bicyclo[2.2.1]heptan-2-one | Piperazine | NaBH(OAc)₃ or NaBH₃CN |
| Leuckart Reaction | Bicyclo[2.2.1]heptan-2-one | Piperazine and Formic Acid | Heat |
Advanced Synthetic Techniques
Asymmetric Synthesis and Enantioselective Approaches
The bicyclo[2.2.1]heptane framework is a prominent structural motif in numerous biologically active compounds and natural products. The development of enantioselective methods to access functionalized bicyclo[2.2.1]heptanes is crucial for drug discovery and development. rsc.org Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is critical as different enantiomers can have distinct pharmacological activities.
One of the key strategies for the asymmetric synthesis of bicyclo[2.2.1]heptane derivatives is the use of chiral auxiliaries. For instance, bornanesultam is a well-known chiral auxiliary that can be employed to direct the stereochemical outcome of reactions. rsc.org Another powerful approach is the use of rhodium-catalyzed asymmetric arylative bis-cyclization of 1,6-enynes, which has been successful in synthesizing chiral bicyclo[2.2.1]hepta-2,5-diene ligands with high enantioselectivity. nih.gov
Enantioselective synthesis can also be achieved through chiral Lewis acid catalysis in reactions such as the Diels-Alder reaction, which is a fundamental method for constructing the bicyclo[2.2.1]heptane core. acs.org For example, a one-pot domino sequence using a Lewis and Brønsted acid-assisted chiral Lewis acid catalyst has been utilized for the enantioselective construction of functionalized bicyclo[2.2.1]heptanones. acs.org The synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives has been described starting from readily available trans-4-hydroxy-L-proline, showcasing an enantiospecific approach to related bicyclic systems. rsc.org
| Approach | Key Features | Catalyst/Auxiliary | Reference |
| Chiral Auxiliaries | Use of a removable chiral group to direct stereochemistry. | Bornanesultam | rsc.org |
| Asymmetric Catalysis | Rhodium-catalyzed arylative bis-cyclization of 1,6-enynes. | Rhodium catalyst with chiral ligands | nih.gov |
| Chiral Lewis Acid Catalysis | Enantioselective construction of bicyclic ketones via Diels-Alder reaction. | Chiral Lewis acid | acs.org |
| Enantiospecific Synthesis | Starting from a chiral precursor to obtain a specific enantiomer. | trans-4-hydroxy-L-proline | rsc.org |
Organocatalysis in Bicyclic Systems Synthesis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. rsc.orgrsc.org This approach has been successfully applied to the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives. rsc.org
A notable example is the organocatalytic formal [4+2] cycloaddition reaction to produce bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity. rsc.orgrsc.org This reaction utilizes a chiral organocatalyst, such as one derived from diarylprolinol, and proceeds under mild and operationally simple conditions. rsc.org The reaction can achieve high yields and excellent enantiomeric excess. The versatility of the carboxylate group allows for further transformations to introduce various functionalities, including the piperazine moiety.
Organocatalysis has also been employed in domino Michael-aldol reactions of cyclic 1,3-ketoesters to afford chiral bicyclo[3.2.1]octanes, a related bicyclic system. mdpi.com This highlights the potential of organocatalytic cascades to rapidly build molecular complexity. The use of organocatalysis in the synthesis of bicyclic scaffolds is a growing field, with ongoing efforts to expand its scope and applicability. uniroma1.it
| Reaction Type | Organocatalyst | Key Advantages | Substrates |
| Formal [4+2] Cycloaddition | Diarylprolinol derivatives | Metal-free, mild conditions, high enantioselectivity | Simple starting materials |
| Domino Michael-Aldol | Takemoto's catalyst | Cascade reaction, builds complexity | Cyclic 1,3-ketoesters and unsaturated amides |
Solid-Phase Synthesis Applications
Solid-phase synthesis is a technique where molecules are covalently bound to a solid support during a series of chemical reactions. This methodology offers several advantages, including simplified purification, the ability to drive reactions to completion using excess reagents, and the potential for automation. While specific examples of the solid-phase synthesis of this compound are not extensively documented, the principles of this technique are applicable to its construction.
The synthesis of piperazine derivatives on a solid support has been demonstrated. dtu.dk For instance, a protocol for the synthesis of N-aryl and N-aryl-N'-methylpiperazines has been developed, which involves the immobilization of bis(chloroethyl)amine on a resin. dtu.dk This approach allows for the scalable synthesis of piperazine-containing molecules.
Furthermore, solid-phase synthesis has been utilized for the construction of other complex molecules containing bicyclic systems. researchgate.net The general strategy would involve attaching either the bicyclo[2.2.1]heptane moiety or the piperazine unit to a solid support and then carrying out the subsequent chemical transformations. For example, a bicyclo[2.2.1]heptane carboxylic acid could be anchored to a resin, followed by amide bond formation with a piperazine derivative. The final product would then be cleaved from the solid support. This approach could facilitate the generation of a library of this compound derivatives for screening purposes.
| Step | Description |
| Immobilization | Covalent attachment of either the bicyclo[2.2.1]heptane or piperazine starting material to a solid support (resin). |
| Reaction Sequence | Stepwise addition of reagents in solution to the resin-bound substrate. Excess reagents and byproducts are washed away after each step. |
| Cleavage | The final synthesized molecule is cleaved from the solid support, yielding the purified product in solution. |
Chemical Reactivity and Derivatization of 1 Bicyclo 2.2.1 Heptan 2 Yl Piperazine Frameworks
Reactivity of the Piperazine (B1678402) Nitrogen Atoms
The piperazine ring contains two secondary amine functionalities, which are nucleophilic and readily participate in reactions with various electrophiles. The reactivity of these nitrogen atoms is a key aspect in the derivatization of the 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine core.
The lone pair of electrons on the piperazine nitrogen atoms allows them to act as nucleophiles, attacking electron-deficient centers. This reactivity is harnessed to introduce a wide array of substituents. For instance, the nitrogen can react with alkyl halides in nucleophilic substitution reactions to form quaternary ammonium (B1175870) salts. The electron-donating nature of the piperazine ring can influence its reactivity in these substitutions. smolecule.com
A common strategy involves the reaction with sulfonyl chlorides. For example, the reaction of this compound with 4-fluorophenylsulfonyl chloride introduces a sulfonyl group onto the piperazine ring. smolecule.com This sulfonylation can be achieved using reagents like chlorosulfonic acid or sulfur trioxide. smolecule.com The resulting sulfonamide can undergo further reactions, such as nucleophilic substitution where the sulfonyl group is replaced by other nucleophiles under appropriate conditions. smolecule.com
Another important class of electrophiles used in the derivatization of this scaffold are cyclobutene-1,2-diones. Specifically, 3,4-diethoxycyclobut-3-ene-1,2-dione can undergo a two-step nucleophilic substitution reaction, first with an aniline (B41778) derivative and then with a bicyclo[2.2.1]heptan-2-amine to yield N,N'-diarylsquaramide derivatives. nih.govrsc.org
The nucleophilic character of the piperazine nitrogens also facilitates their reaction with carboxylic acid derivatives and isocyanates to form amides and ureas, respectively.
Amide Formation: Amide bond formation is a prevalent strategy for modifying the this compound framework. Carboxylic acids can be coupled with the piperazine amine using standard coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) or O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluoro (B1673141) phosphate (B84403) (HATU). google.com Alternatively, more reactive acyl chlorides can be employed. For instance, treatment of a substituted acyl chloride with various amines, including those with a bicyclo[2.2.1]heptane moiety, leads to the formation of amide compounds. nih.govrsc.org Solid-phase synthesis techniques have also been adapted for the preparation of libraries of N-acylprolinamides and N-acyl-3-aminopyrrolidine-2,5-diones incorporating the arylpiperazine fragment. nih.gov
Urea Formation: The synthesis of ureas containing the bicyclo[2.2.1]heptane scaffold can be achieved through the reaction of bicyclo[2.2.1]heptan-2-yl isocyanate with various amines. nih.gov This method, while common, has drawbacks related to the toxicity and limited availability of isocyanates. nih.gov An alternative and often higher-yielding approach involves the reaction of bicyclo[2.2.1]heptan-2-amine with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an activated intermediate, which then reacts with another amine to produce the desired 1,3-disubstituted urea. nih.gov This method has been successfully used to synthesize a series of ureas with potential biological activity. nih.gov
Table 1: Examples of Reagents and Resulting Functional Groups in Reactions with the Piperazine Moiety
| Reagent Class | Specific Reagent Example | Resulting Functional Group |
| Sulfonyl Halides | 4-Fluorophenylsulfonyl chloride | Sulfonamide |
| Diones | 3,4-Diethoxycyclobut-3-ene-1,2-dione | Squaramide |
| Carboxylic Acids / Acyl Halides | Acyl chloride | Amide |
| Isocyanates | Bicyclo[2.2.1]heptan-2-yl isocyanate | Urea |
| Activating Agents | 1,1'-Carbonyldiimidazole (CDI) | Urea |
Transformations on the Bicyclo[2.2.1]heptane Moiety
The bicyclo[2.2.1]heptane ring system, while generally stable, can also be a site for chemical modification, although this is less common than derivatization of the piperazine ring. The rigid, strained nature of this bicyclic core can influence the stereochemical outcome of reactions.
Functionalization of the bicyclo[2.2.1]heptane core can be achieved through various synthetic routes, often established before the attachment of the piperazine ring. For example, Diels-Alder reactions are a common method for constructing the bicyclo[2.2.1]heptane skeleton, allowing for the introduction of substituents at specific positions. google.com The resulting bicyclic structure can contain functional groups like carboxylic acids, which can then be used for further modifications. google.com
Isomerization reactions of substituted bicyclo[2.2.1]heptenes can be carried out over aluminosilicate (B74896) catalysts, leading to rearrangements of the double bond and methyl groups. pleiades.online Additionally, unexpected transannular double cyclization reactions catalyzed by Lewis acids can lead to the formation of bicyclo[2.2.1]heptane derivatives from suitable precursors. rsc.org
The stereochemistry of the bicyclo[2.2.1]heptane moiety is a crucial factor in its reactivity and biological activity. The rigid conformation of the ring system often directs incoming reagents to the less sterically hindered exo face. This principle, known as the Alder rule, has been observed in reactions such as the addition of aromatic azides to N-substituted bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboximides, which results in the formation of products with an exo orientation of the newly formed nitrogen-containing ring. researchgate.net
In the synthesis of complex molecules, the stereocenters of the bicyclo[2.2.1]heptane core can be strategically established. For instance, in the synthesis of piperazirum, a key nitro-Mannich reaction was employed to set the relative stereochemistry of substituents on the piperazine ring, which was subsequently formed. beilstein-journals.org The inherent chirality of the bicyclo[2.2.1]heptane framework, often derived from natural sources, can be exploited to synthesize enantiomerically pure compounds. nih.gov The stereochemical outcome of reactions can be influenced by the choice of reagents and reaction conditions. For example, hydrogenation of an α,β-unsaturated lactam precursor from the less hindered face can establish a desired stereocenter. beilstein-journals.org
Reaction Pathways for Incorporating Diverse Substituents
The combination of reactive sites on both the piperazine and bicyclo[2.2.1]heptane moieties allows for a multitude of reaction pathways to introduce diverse substituents. A common strategy is a modular approach where the two core fragments are synthesized separately and then coupled.
For instance, a substituted aniline can be reacted with 3,4-diethoxycyclobut-3-ene-1,2-dione, followed by nucleophilic substitution with a bicyclo[2.2.1]heptan-2-amine to generate a library of N,N'-diarylsquaramide derivatives with varying substituents on both the aromatic ring and the bicyclic system. rsc.org This approach allows for systematic exploration of the structure-activity relationship of the resulting compounds.
Solid-phase synthesis offers an efficient method for generating a large number of derivatives. nih.gov In this technique, a starting material is attached to a solid support, and a series of reactions are carried out to build the desired molecule. For example, 4-(3-trifluoromethylphenyl)-1-piperazinylpropyl- and butylamine (B146782) can be attached to a resin, followed by coupling with Fmoc-protected amino acids and then with various carboxylic acids to create a library of prolinamide derivatives. nih.gov
The introduction of substituents can also be achieved through multi-step synthetic sequences. For example, a commercially available starting material like 3-nitrosalicylic acid can be converted to an acyl chloride, which is then condensed with an amine to form an amide. rsc.org Subsequent reduction of the nitro group to an aniline, followed by reaction with 3,4-diethoxycyclobut-3-ene-1,2-dione and finally with a bridged ring amine, yields the target compounds. rsc.org This sequential approach allows for the controlled introduction of different functional groups at various stages of the synthesis.
Table 2: Summary of Key Reaction Pathways and Incorporated Substituents
| Reaction Pathway | Key Reagents/Intermediates | Type of Substituents Incorporated |
| Modular Synthesis via Squaramide Formation | Substituted anilines, 3,4-diethoxycyclobut-3-ene-1,2-dione, bicyclo[2.2.1]heptan-2-amine | Varied aryl and bicyclic groups |
| Solid-Phase Synthesis | Resin-bound piperazine derivatives, Fmoc-protected amino acids, diverse carboxylic acids | Peptidomimetic structures with varied acyl groups |
| Multi-step Sequential Synthesis | Acyl chlorides, substituted amines, reducing agents | Amides, anilines, squaramides |
| Urea Synthesis via Isocyanate or CDI | Bicyclo[2.2.1]heptan-2-yl isocyanate or bicyclo[2.2.1]heptan-2-amine with CDI, various amines | Diverse alkyl and aryl ureas |
| Sulfonamide Formation | Sulfonyl chlorides | Aryl and alkyl sulfonyl groups |
Molecular Structure and Stereochemical Aspects of 1 Bicyclo 2.2.1 Heptan 2 Yl Piperazine Derivatives
Conformational Analysis of the Bicyclo[2.2.1]heptane Unit
The bicyclo[2.2.1]heptane system, commonly known as norbornane (B1196662), serves as the rigid scaffold of the molecule. Unlike monocyclic alkanes such as cyclohexane, the bicyclo[2.2.1]heptane unit is conformationally constrained. Its structure is best described as a six-membered ring forced into a boat conformation by a one-carbon bridge (C7) spanning the 1- and 4-positions. This bridging prevents the ring-flipping that is characteristic of cyclohexane.
Stereoisomerism and Chirality in Bicyclic-Piperazine Conjugates
The substitution of the piperazine (B1678402) moiety onto the bicyclo[2.2.1]heptane core introduces multiple stereogenic centers, leading to a variety of possible stereoisomers.
Diastereomerism: The primary source of diastereomerism in 2-substituted bicyclo[2.2.1]heptanes is the relative orientation of the substituent with respect to the one-carbon bridge (C7).
Exo Isomer: The piperazine substituent is oriented anti (away from) the C7 bridge.
Endo Isomer: The piperazine substituent is oriented syn (on the same side as) the C7 bridge.
These two diastereomers, exo-1-{bicyclo[2.2.1]heptan-2-yl}piperazine and endo-1-{bicyclo[2.2.1]heptan-2-yl}piperazine, are geometrically distinct and possess different physical and chemical properties. Generally, the exo isomer is thermodynamically more stable due to reduced steric hindrance.
Chirality: The bicyclo[2.2.1]heptane skeleton itself contains chiral centers. The bridgehead carbons (C1 and C4) and the substituted carbon (C2) are stereogenic. Consequently, 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine is a chiral molecule and can exist as a pair of enantiomers for each diastereomeric form (exo and endo).
The absolute configuration of these stereocenters is designated using the Cahn-Ingold-Prelog (R/S) notation. For instance, the exo isomer can exist as (1R,2R,4S) and (1S,2S,4R) enantiomers, while the endo isomer can exist as (1R,2S,4S) and (1S,2R,4R) enantiomers. The synthesis of this compound without chiral control typically results in a racemic mixture of these enantiomers. The separation and characterization of these individual stereoisomers are crucial for applications where specific stereochemistry is required.
Structural Characterization Methodologies
A combination of spectroscopic and crystallographic techniques is employed to elucidate the precise structure, conformation, and stereochemistry of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the connectivity and stereochemistry of these molecules.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The distinction between exo and endo isomers is often possible by analyzing the coupling constants and chemical shifts of the proton at C2. In the endo isomer, the C2-proton (in the exo position) typically shows a coupling to the bridgehead protons (H1 and H4), which is often absent for the C2-proton (in the endo position) of the exo isomer.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The chemical shifts of the carbons in the bicyclic core are characteristic and can be used to confirm the presence of the bicyclo[2.2.1]heptane skeleton. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are instrumental in assigning all proton and carbon signals unequivocally.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by:
C-H stretching vibrations of the alkane framework in the 2850-3000 cm⁻¹ region.
N-H stretching vibrations (if the piperazine nitrogen is secondary) around 3300-3500 cm⁻¹.
C-N stretching vibrations in the 1000-1250 cm⁻¹ region.
Characteristic C-H bending vibrations for the bicyclic system.
| Position | Typical ¹H Chemical Shift Range (ppm) | Typical ¹³C Chemical Shift Range (ppm) |
|---|---|---|
| C1 (Bridgehead) | 2.2 - 2.6 | 40 - 45 |
| C2/C3 | 1.2 - 1.9 | 28 - 40 |
| C4 (Bridgehead) | 2.2 - 2.6 | 40 - 45 |
| C5/C6 | 1.2 - 1.9 | 24 - 30 |
| C7 (Bridge) | 1.0 - 1.6 | 35 - 39 |
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Alkyl C-H | Stretching | 2850 - 2960 |
| Alkyl C-H | Bending | 1350 - 1470 |
| C-N (Amine) | Stretching | 1000 - 1250 |
| N-H (Secondary Amine) | Stretching | 3300 - 3500 |
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline derivatives of this compound. This technique provides precise measurements of bond lengths, bond angles, and torsional angles.
Computational and Theoretical Investigations
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict how a molecule (ligand) interacts with a biological target, typically a protein or enzyme. These studies are crucial for understanding the potential biological activity of compounds containing the 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine scaffold.
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. This helps in understanding the binding mode and estimating the binding affinity, which is a measure of the strength of the interaction.
For derivatives of the this compound core, studies have shown that the rigid bicyclo[2.2.1]heptane moiety plays a significant role in binding. This rigid structure can fit into hydrophobic pockets within proteins, contributing to the stability of the ligand-protein complex. smolecule.com The piperazine (B1678402) ring, on the other hand, can form polar interactions, such as hydrogen bonds, with residues in the binding site, further enhancing binding affinity and specificity. smolecule.com
In a study on N,N′-diarylsquaramide derivatives incorporating a bicyclo[2.2.1]heptane group, molecular docking was used to investigate their interaction with the CXCR2 chemokine receptor, a target for anti-cancer therapies. nih.govrsc.org The docking results illustrated the specific interaction modes, providing a rationale for the observed antagonistic activity and guiding the development of more potent compounds. nih.govrsc.org For example, computational docking of a bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramide (compound 2e in the study) into the CXCR2 receptor provided insights into its preponderant configuration and interaction patterns, which is valuable for further optimization. rsc.org
Similarly, docking studies on other complex molecules containing bicyclo[2.2.1]heptane fragments have been used to predict inhibitory activity against targets like the human M2 muscarinic acetylcholine (B1216132) receptor and anti-apoptotic proteins such as Bcl-xl. researchgate.netresearchgate.net These studies often reveal key interactions, including hydrogen bonds and hydrophobic contacts, that are essential for biological activity. researchgate.net
| Derivative Class | Biological Target | Predicted Interactions | Significance |
|---|---|---|---|
| Bicyclo[2.2.1]heptane-piperazine-sulfonylamides | Enzymes and Receptors | Hydrophobic interactions (bicycloheptane), Polar interactions (piperazine) | Understanding potential therapeutic mechanisms. smolecule.com |
| Bicyclo[2.2.1]heptane-N,N′-diarylsquaramides | CXCR2 Receptor | Specific binding modes within the receptor pocket | Guiding development of anti-cancer metastasis agents. nih.govrsc.org |
| Complex Bicyclo[2.2.1]heptane derivatives | Bcl-xl (Anti-apoptotic protein) | Hydrogen bonds and hydrophobic interactions | Suggests potential for inhibiting anti-apoptotic proteins. researchgate.net |
Computational studies are instrumental in elucidating Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound in silico and evaluating the effect on binding affinity, researchers can identify key structural features required for activity.
For compounds containing the bicyclo[2.2.1]heptane scaffold, computational approaches have helped to understand SAR. For instance, in the development of CXCR2 antagonists, the introduction of the bicyclo[2.2.1]heptane moiety was a key step that led to a significant increase in selectivity for CXCR2 over the related CXCR1 receptor. rsc.org Subsequent computational analysis of various derivatives helps to rationalize these findings, showing how the unique three-dimensional shape and hydrophobic nature of the bicyclic system contribute to selective binding. nih.govrsc.org
The piperazine-aniline structure present in related compounds is known to enable the modulation of receptor binding, making it a valuable component in medicinal chemistry for exploring SAR in drug candidates for central nervous system disorders. myskinrecipes.com Molecular modeling studies on non-peptide oxytocin (B344502) antagonists have also supported the hypothesis that a camphor-sulfonamide portion, which includes a bicyclic system, can mimic the structure of important dipeptides found in natural antagonists. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, stability, and reactivity of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic properties of molecules. It can be used to calculate optimized molecular geometry, vibrational frequencies, and various electronic parameters. researchgate.netsamipubco.com For complex structures like bicyclo[2.2.1]heptane derivatives, DFT calculations can confirm experimental findings and provide insights that are difficult to obtain through experiments alone. samipubco.com
Studies on related bicyclic compounds have used DFT to analyze molecular structure, heat of formation (HOF), and bond dissociation energies (BDE). samipubco.comresearchgate.net These calculations help to assess the thermal stability of the designed compounds. researchgate.net The results of DFT calculations, such as optimized geometries and infrared spectra, often show good agreement with experimental data from techniques like single crystal X-ray analysis. samipubco.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule. researchgate.netchalcogen.ro
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. chalcogen.ro This analysis is used to determine the charge transfer that can occur within the molecule. researchgate.net For various complex heterocyclic compounds containing bicyclic fragments, HOMO-LUMO analysis has been performed to understand their electronic transitions and reactivity profiles. researchgate.netsamipubco.com
| Parameter | Description | Significance in Molecular Analysis |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. researchgate.net |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability. chalcogen.ronih.gov |
Predicting Molecular Properties and Reactivity Profiles
Computational tools can predict a wide range of molecular properties, including physicochemical characteristics, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and chemical reactivity.
The reactivity of derivatives containing the this compound scaffold is influenced by the electronic properties of its constituent parts. For example, in a sulfonylated derivative, the electron-withdrawing nature of the sulfonyl group and the electron-donating characteristics of the piperazine ring govern its reactivity towards nucleophilic or electrophilic substitution. smolecule.com
Online tools and computational models, such as SwissADME, are used to predict the ADME properties of compounds. researchgate.net For various bicyclo[2.2.1]heptane derivatives, these predictions have indicated promising physicochemical properties and oral bioavailability, often complying with Lipinski's rule of five, which is a guideline for drug-likeness. researchgate.netmdpi.com DFT methods are also employed to predict properties like density, heat of sublimation, and detonation performance for high-energy density compounds based on the bicyclo[2.2.1]heptane framework. researchgate.net Furthermore, analysis of the molecular electrostatic potential (MEP) surface, calculated via DFT, can reveal information about the charge distribution and sites susceptible to electrophilic and nucleophilic attack. researchgate.netsamipubco.com
Advanced Applications and Chemical Probe Development
Chemical Probes for Elucidating Biological Mechanisms
While direct and extensive research on 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine as a chemical probe is not widely documented, its structural components are prevalent in molecules designed for biological investigation. The bicyclo[2.2.1]heptane framework imparts a conformationally restricted geometry, which is a desirable feature for probes designed to have high selectivity for specific protein binding pockets. This rigidity can facilitate specific interactions with biological targets such as enzymes and receptors.
Derivatives of this core structure have been explored for their potential in medicinal chemistry. For instance, the introduction of functional groups to the piperazine (B1678402) ring can modulate the compound's electronic properties and solubility, which are key factors in its potential to interact with biological systems. The bicyclic portion of the molecule is known to bind to hydrophobic pockets in proteins, while the piperazine ring can form polar interactions. This dual nature makes the scaffold a promising starting point for the development of more complex chemical probes.
Catalytic Applications of Piperazine-Transition Metal Complexes
The application of this compound in forming transition metal complexes for catalysis is an area of theoretical potential, though specific examples are not prevalent in the literature. The piperazine nitrogens can act as ligands, coordinating with transition metals to form complexes. The steric bulk of the bicyclo[2.2.1]heptane group could influence the geometry and reactivity of such a complex, potentially leading to novel catalytic activities.
In a broader context, transition metal-catalyzed reactions are fundamental in organic synthesis. For example, cobalt-based catalytic systems have been used in the cycloaddition reactions of related bicyclic compounds like norbornadienes. While this does not directly involve this compound, it highlights the utility of the bicyclo[2.2.1]heptane framework in the realm of catalysis. Future research may explore the synthesis and catalytic activity of transition metal complexes incorporating the title compound as a ligand.
Exploration in Material Science
In the field of material science, this compound is categorized as a material building block. Its rigid structure can be exploited in the synthesis of polymers and other materials with specific physical properties. The incorporation of such a bicyclic moiety can enhance the thermal stability and mechanical strength of a polymer.
While specific applications of the parent compound in materials are not extensively detailed, derivatives have been considered for creating novel materials. The unique structure of bicyclo[2.2.1]heptane derivatives, in general, is of interest for their three-dimensional conformations, which can be leveraged in the design of advanced materials.
Building Blocks for Complex Molecular Architectures
The most prominent application of this compound is as a building block in organic synthesis for the creation of more complex molecules. Its bifunctional nature, with a rigid hydrophobic scaffold and a nucleophilic piperazine ring, makes it a versatile starting material.
In medicinal chemistry, the bicyclo[2.2.1]heptane moiety is considered a "saturated bioisostere" of a phenyl ring, offering a three-dimensional alternative that can improve physicochemical properties such as solubility and metabolic stability. The use of bridged bicyclic structures like this is a known strategy to reduce the lipophilicity of drug candidates, which can be advantageous for their pharmacokinetic profiles.
The synthesis of complex molecules often involves the reaction of the piperazine nitrogens with various electrophiles, allowing for the attachment of diverse functional groups and the extension of the molecular framework. This adaptability has led to its inclusion in libraries of building blocks for drug discovery and development.
| Compound Name | CAS Number | Molecular Formula |
| This compound | 1365836-29-8 | C11H20N2 |
| Norbornadiene | 121-46-0 | C7H8 |
Future Research Directions
Development of Novel Synthetic Routes
Key areas for synthetic development include:
Stereoselective Synthesis: Developing methods to control the stereochemistry at the C-2 position of the bicyclo[2.2.1]heptane ring and the configuration of substituents on the piperazine (B1678402) ring.
Green Chemistry Approaches: Investigating more environmentally friendly reaction conditions, such as the use of safer solvents and catalysts, to reduce the environmental impact of the synthesis.
Combinatorial Synthesis: Employing parallel synthesis techniques to create a diverse library of 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine derivatives with various substituents on the piperazine nitrogen. nih.govmdpi.com
Advanced Computational Design for Targeted Applications
The rigid bicyclo[2.2.1]heptane scaffold makes this compound an excellent candidate for computational modeling and rational drug design. nih.gov Molecular docking and molecular dynamics simulations can be employed to predict the binding modes and affinities of its derivatives with various biological targets. nih.gov This in silico approach can guide the design of new analogs with improved potency and selectivity, thereby reducing the time and cost associated with traditional drug discovery. Future computational studies could focus on creating predictive models for the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to enhance their drug-like characteristics. researchgate.net
Future computational research directions include:
Virtual Screening: Utilizing computational libraries to screen for potential biological targets of this compound and its derivatives.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to establish a correlation between the structural features of the derivatives and their biological activities.
De Novo Design: Using computational algorithms to design novel derivatives with optimized binding properties for specific targets.
Broadening Scope of Biological Target Exploration
While the piperazine moiety is a common feature in many centrally active agents, the full spectrum of biological targets for this compound is yet to be fully elucidated. smolecule.com The unique three-dimensional shape conferred by the bicyclo[2.2.1]heptane group may allow it to interact with novel binding sites on proteins that are inaccessible to more flexible molecules. nih.gov Future research should aim to explore a wider range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters. For instance, derivatives of bicyclo[2.2.1]heptane have shown activity as CXCR2 selective antagonists, suggesting a potential role in cancer metastasis. rsc.orgnih.gov High-throughput screening of this compound and its derivatives against diverse target panels could uncover unexpected therapeutic applications.
Potential areas for biological target exploration:
Central Nervous System (CNS) Disorders: Investigating the potential of derivatives as ligands for various CNS receptors, such as dopamine, serotonin (B10506), and muscarinic receptors. google.com
Infectious Diseases: Exploring the antimicrobial and antiviral activities of this class of compounds. scispace.com
Oncology: Screening for anticancer activity, including the inhibition of cancer cell proliferation and migration. rsc.orgnih.gov
Interdisciplinary Research in Chemical Biology and Materials Science
The distinct structural features of this compound make it a valuable scaffold for interdisciplinary research. In chemical biology, derivatives can be functionalized with fluorescent tags or biotin (B1667282) to be used as chemical probes for studying biological processes. acs.org These probes could help in identifying the cellular localization and binding partners of their parent compounds.
In materials science, the rigid bicyclic unit can be incorporated into polymers or other materials to create novel properties. smolecule.com For example, the incorporation of this motif could enhance the thermal stability or mechanical strength of materials. The piperazine component can also be utilized for the development of sensors, where the binding of a target molecule to the piperazine nitrogen could induce a detectable signal.
Future interdisciplinary applications could involve:
Q & A
Q. Advanced
- Molecular docking : Tools like AutoDock or GOLD predict binding modes to targets (e.g., serotonin receptors).
- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns simulations in Desmond).
- QSAR models : Corrogate electronic (e.g., HOMO/LUMO) and steric (e.g., TPSA) parameters with activity data .
What are the key considerations for ensuring stability during storage and handling of bicyclo[2.2.1]heptane-piperazine derivatives?
Q. Advanced
- Storage : Airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation or hydrolysis .
- Light sensitivity : Amber glass vials for photosensitive compounds (e.g., nitro-substituted derivatives).
- Hygroscopicity : Use desiccants (silica gel) for hygroscopic analogs to avoid hydrate formation .
How can researchers reconcile discrepancies in reported pharmacological activities of piperazine derivatives?
Q. Advanced
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies.
- Proteomic profiling : Identify off-target interactions (e.g., CYP450 inhibition) using high-throughput screening.
- Crystallographic data : Resolve ambiguities in binding modes via co-crystal structures .
What methodologies are used to evaluate metabolic stability and toxicity of bicyclo[2.2.1]heptane-piperazine compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
